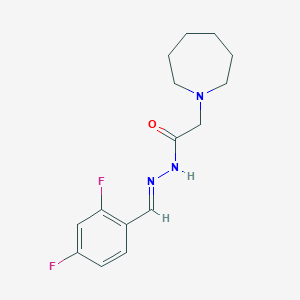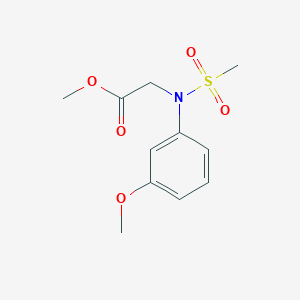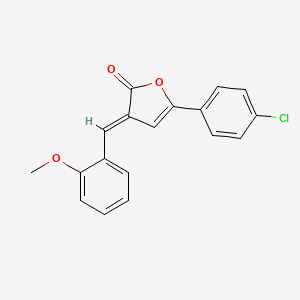![molecular formula C21H15NO4 B5538023 1-(3-methylphenoxy)-3-nitrodibenzo[b,f]oxepine](/img/structure/B5538023.png)
1-(3-methylphenoxy)-3-nitrodibenzo[b,f]oxepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of dibenzo[b,f][1,4]oxazepine derivatives often involves base-catalyzed intramolecular nucleophilic substitution reactions. For instance, compounds similar to 1-(3-methylphenoxy)-3-nitrodibenzo[b,f]oxepine can be synthesized from 2-nitrobenzoic acids through base-catalyzed reactions that yield dibenzo[b,f][1,4]oxazepin-11(10H)-ones. Specifically, 3-nitrodibenzo[b, f][1,4]oxazepin-11(10H)-one can be obtained from N-(2-hydroxyphenyl)-2,4-dinitrobenzamide, showcasing a pathway that might be applicable or adaptable for synthesizing the compound (Samet et al., 2006).
Molecular Structure Analysis
The molecular structure of dibenzo[b,f][1,4]oxazepine derivatives, including 1-(3-methylphenoxy)-3-nitrodibenzo[b,f]oxepine, is characterized by a seven-membered oxazepine ring fused to two benzene rings. The nitro and methoxy substituents influence the electronic distribution and conformational stability of the molecule, affecting its reactivity and interaction with biological targets. The exact structure can be elucidated using techniques such as X-ray crystallography, as done for related compounds (Panunzi et al., 2010).
Chemical Reactions and Properties
Dibenzo[b,f][1,4]oxazepine derivatives can undergo various chemical reactions, including nucleophilic substitution and reduction of nitro groups. These reactions can lead to a range of derivatives with potential pharmacological activities. For instance, the nitro group in similar compounds can be replaced under the action of O- and S-nucleophiles, demonstrating the versatility of this scaffold in synthetic chemistry (Samet et al., 2006).
科学的研究の応用
Synthesis of Asymmetric Ligands
The reaction of 2-iodo-3-nitrophenol with methylene iodide and subsequent intramolecular coupling has been utilized to synthesize 1,11-dinitro-dibenzo[d,f][1,3]dioxepine, a precursor to novel asymmetric ligands. These ligands have shown potential in coordination chemistry, especially for their ability to be resolved into enantiomers and form complexes examined by X-ray diffraction analysis (Panunzi, Tuzi, & Tingoli, 2010).
Development of Pharmacologically Active Derivatives
Dibenzo[b,f][1,4]oxazepine (DBO) derivatives possess significant pharmacological activities. Recent synthetic protocols aimed at constructing DBO and its derivatives highlight the potential of these compounds in developing new pharmacological agents. These synthetic methods serve as a guide for chemists to develop DBO derivatives of interest for their biological and medicinal properties (Zaware & Ohlmeyer, 2015).
Aldehyde Detection
A study has explored the use of dibenzo[b,f]oxepine derivatives for the spectrophotometric detection of aldehydes. The reaction between these compounds and aldehydes forms oximes, which undergo fragmentation in the presence of specific catalysts, providing a novel approach for aldehyde detection (Salahuddin, Renaudet, & Reymond, 2004).
Photopharmacology Applications
The synthesis of photoswitchable azo-dibenzo[b,f]oxepine derivatives has been described for their use in photopharmacology. These compounds undergo photochemically controlled E/Z isomerization using visible-wavelength light, showing promise for applications in light-controlled therapeutic interventions (Tobiasz, Borys, Borecka, & Krawczyk, 2021).
Neuroprotective Properties
CGP 3466, a derivative of dibenzo[b,f]oxepine, has demonstrated neurorescuing and antiapoptotic properties in vitro and in vivo models relevant to Parkinson's disease. This compound, through mechanisms not entirely understood, has shown to protect dopaminergic neurons, suggesting its potential application in neurodegenerative disease treatment (Waldmeier, Spooren, & Hengerer, 2000).
将来の方向性
特性
IUPAC Name |
4-(3-methylphenoxy)-2-nitrobenzo[b][1]benzoxepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4/c1-14-5-4-7-17(11-14)25-20-12-16(22(23)24)13-21-18(20)10-9-15-6-2-3-8-19(15)26-21/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFGOBBLJOIJNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC(=CC3=C2C=CC4=CC=CC=C4O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylphenoxy)-3-nitrodibenzo[b,f]oxepine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(2-chloro-3-quinolinyl)methylene]benzohydrazide](/img/structure/B5537948.png)
![8-methyl-3-{[(4aS*,7aR*)-4-methyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-4(1H)-quinolinone](/img/structure/B5537955.png)

![N-methyl-5-{1-[3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide hydrochloride](/img/structure/B5537968.png)
![ethyl 1-{[(4-chloro-2-methylphenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5537972.png)
![4-(5-methyl-2-pyridinyl)-1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinol](/img/structure/B5537982.png)
![5-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5537989.png)
![3-[(3-methoxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5537993.png)


![(3R*,5R*)-N-[(5-isobutylisoxazol-3-yl)methyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5538020.png)
![3,9-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5538041.png)